molecular formula C9H9BrMg B14489522 magnesium;2,3-dihydro-1H-inden-2-ide;bromide CAS No. 65273-29-2

magnesium;2,3-dihydro-1H-inden-2-ide;bromide

Cat. No.: B14489522
CAS No.: 65273-29-2
M. Wt: 221.38 g/mol
InChI Key: WFBIAOYWEDQVAI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is an organomagnesium compound with the molecular formula C₉H₉BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2,3-dihydro-1H-inden-2-ide;bromide can be synthesized through the reaction of 2,3-dihydro-1H-inden-2-ide with magnesium bromide. The reaction typically occurs in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

2,3-dihydro-1H-inden-2-ide+MgBr2This compound\text{2,3-dihydro-1H-inden-2-ide} + \text{MgBr}_2 \rightarrow \text{this compound} 2,3-dihydro-1H-inden-2-ide+MgBr2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is optimized to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,3-dihydro-1H-inden-2-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether solvents.

    Halides: Substitution reactions with alkyl or aryl halides.

    Electrophiles: Coupling reactions with compounds like alkyl halides, aryl halides, and vinyl halides.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Substituted Indenes: Products of substitution reactions.

    Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

Magnesium;2,3-dihydro-1H-inden-2-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Involved in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;2,3-dihydro-1H-inden-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2,3-dihydro-1H-inden-2-ide;chloride
  • Magnesium;2,3-dihydro-1H-inden-2-ide;iodide
  • Magnesium;2,3-dihydro-1H-inden-2-ide;fluoride

Uniqueness

Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is unique due to its specific reactivity profile, which is influenced by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.

Properties

CAS No.

65273-29-2

Molecular Formula

C9H9BrMg

Molecular Weight

221.38 g/mol

IUPAC Name

magnesium;2,3-dihydro-1H-inden-2-ide;bromide

InChI

InChI=1S/C9H9.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-5H,6-7H2;1H;/q-1;;+2/p-1

InChI Key

WFBIAOYWEDQVAI-UHFFFAOYSA-M

Canonical SMILES

C1[CH-]CC2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.